molecular formula C27H27NO3 B307575 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one

6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one

Cat. No. B307575
M. Wt: 413.5 g/mol
InChI Key: MQTXHLJNZDMFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one, also known as EDPB, is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one involves the inhibition of several enzymes and signaling pathways. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to induce apoptosis by activating the p53 pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects
6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the Bcl-2 pathway. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has several advantages for lab experiments. It is easy to synthesize using the Suzuki-Miyaura coupling reaction, and it has been found to have low toxicity in normal cells. However, 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has several limitations for lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one also has a short half-life, making it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one. One direction is to study its potential as a cancer therapy. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to induce apoptosis in cancer cells, and it has low toxicity in normal cells, making it a potential candidate for cancer therapy. Another direction is to study its potential as an antifungal and antibacterial agent. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to inhibit the growth of fungal and bacterial cells, making it a potential candidate for the development of new antibiotics. Finally, future studies could focus on improving the solubility and stability of 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one, making it easier to use in lab experiments and potential therapies.
Conclusion
In conclusion, 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to have several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has the potential to be a valuable tool for cancer therapy and the development of new antibiotics.

Synthesis Methods

6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been synthesized using different methods, including the Pictet-Spengler reaction and the Suzuki-Miyaura coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Suzuki-Miyaura coupling reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Both methods have been used to synthesize 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one, but the Suzuki-Miyaura coupling reaction has been found to be more efficient.

Scientific Research Applications

6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been the focus of scientific research due to its potential therapeutic applications. It has been studied for its anticancer, antifungal, and antibacterial properties. 6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.

properties

Product Name

6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one

Molecular Formula

C27H27NO3

Molecular Weight

413.5 g/mol

IUPAC Name

6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-5,6,8,10-tetrahydrobenzo[c]phenanthridin-7-one

InChI

InChI=1S/C27H27NO3/c1-4-31-23-13-17(10-12-21(23)29)25-24-20(14-27(2,3)15-22(24)30)19-11-9-16-7-5-6-8-18(16)26(19)28-25/h5-13,25,28-29H,4,14-15H2,1-3H3

InChI Key

MQTXHLJNZDMFTE-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C5=CC=CC=C5C=C4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C5=CC=CC=C5C=C4)O

Origin of Product

United States

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